Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate
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Overview
Description
Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate: is a chemical compound characterized by its trifluoromethyl group and phenoxy structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It is suggested that it may act like a peroxisome proliferator-activated receptor (ppar) agonist . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.
Mode of Action
As a potential PPAR agonist, Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate may bind to PPARs, leading to a conformational change that allows the receptors to recruit coactivator proteins and promote the transcription of PPAR target genes
Biochemical Pathways
As a potential ppar agonist, it may influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .
Result of Action
As a potential PPAR agonist, it may regulate gene expression, leading to various cellular effects such as modulation of inflammation, lipid metabolism, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate typically involves the following steps:
Thiophenol Formation: : The formation of the thiophenol derivative through a substitution reaction.
Esterification: : The final step involves esterification to form the methyl ester.
Industrial Production Methods: : On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: : Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: : Conversion of the thioether group to sulfoxides or sulfones.
Reduction: : Reduction of the trifluoromethyl group under specific conditions.
Substitution Reactions: : Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed: : The major products include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: : Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate is explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: : In the materials industry, this compound is used in the production of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate include:
Trifluoromethylphenol derivatives
Thiophenol derivatives
Ester derivatives of phenol
Uniqueness: : What sets this compound apart is its specific combination of the trifluoromethyl group and the phenoxy structure, which imparts unique chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
methyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3S/c1-11(2,10(16)17-3)18-8-4-6-9(7-5-8)19-12(13,14)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLSLKKLHSULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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